2-Quinazolin-4-yloxybenzonitrile
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Overview
Description
2-Quinazolin-4-yloxybenzonitrile is a compound that belongs to the class of quinazoline derivatives Quinazoline and its derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Quinazolin-4-yloxybenzonitrile typically involves the reaction of 2-aminobenzonitrile with an appropriate quinazoline derivative. One common method involves the use of a metal catalyst, such as copper or palladium, to facilitate the coupling reaction between the two components. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and an appropriate solvent, such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). The reaction conditions, including temperature and reaction time, can vary depending on the specific synthetic route used .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize similar reaction conditions as those used in laboratory-scale synthesis but are optimized for higher yields and efficiency. The use of automated reactors and advanced purification techniques, such as chromatography, can help ensure the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Quinazolin-4-yloxybenzonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, such as hydrogen peroxide or potassium permanganate, to form quinazolinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced quinazoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups on the quinazoline ring
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents under inert atmosphere.
Substitution: Amines, thiols; reactions often conducted in polar solvents like DMF or DMSO, with or without a catalyst
Major Products Formed
The major products formed from these reactions include various quinazolinone derivatives, which can exhibit different biological activities depending on the specific substituents introduced during the reactions.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-Quinazolin-4-yloxybenzonitrile involves its interaction with specific molecular targets and pathways. For example, in its role as an anticancer agent, the compound may inhibit the activity of certain kinases or enzymes involved in cell signaling pathways, leading to the suppression of cancer cell growth and proliferation. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
Quinazolin-4-one: A closely related compound with similar biological activities, often used as a reference compound in studies involving quinazoline derivatives.
2-Aminobenzonitrile: A precursor in the synthesis of 2-Quinazolin-4-yloxybenzonitrile, also studied for its own biological activities.
Quinoxalino[2,1-b]quinazolin-12-one:
Uniqueness
This compound is unique due to its specific chemical structure, which allows it to interact with a distinct set of molecular targets. This uniqueness can lead to different biological activities and potential therapeutic applications compared to other similar compounds .
Properties
IUPAC Name |
2-quinazolin-4-yloxybenzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9N3O/c16-9-11-5-1-4-8-14(11)19-15-12-6-2-3-7-13(12)17-10-18-15/h1-8,10H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLYVIZGDHDPLPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)OC2=NC=NC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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